2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone is a complex organic compound that features a fluorophenyl group and a hexahydropyrrolo[3,4-b]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone typically involves a multi-step process. One common method includes the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide, which further reacts with maleimide to form the hexahydropyrrolo[3,4-c]pyrrole intermediate . Subsequent reduction of the nitro group and an unusual transamidation reaction yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions and binding affinities.
Industry: The compound can be used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the hexahydropyrrolo[3,4-b]pyrrole moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone
- 2-(4-Bromophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone
- 2-(4-Methylphenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. These properties can enhance the compound’s reactivity and binding affinity compared to its analogs with different substituents.
Properties
IUPAC Name |
1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-3-1-10(2-4-12)7-14(18)17-8-11-5-6-16-13(11)9-17/h1-4,11,13,16H,5-9H2/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBTJMPUURJPL-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CN(C2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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